Sodium 3-methyl-2-oxopentanoate
Overview
Description
Sodium 3-methyl-2-oxopentanoate: 2-keto-3-methylvaleric acid sodium salt , is a chemical compound with the molecular formula C6H10O3Na . It is a sodium salt derivative of 3-methyl-2-oxopentanoic acid, which is a branched-chain keto acid
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the esterification of 3-methyl-2-oxopentanoic acid with sodium hydroxide. The reaction typically involves heating the acid with sodium hydroxide in an aqueous solution.
Industrial Production Methods: On an industrial scale, the compound is often produced through fermentation processes using specific strains of bacteria that can produce branched-chain keto acids. The resulting keto acid is then neutralized with sodium hydroxide to form the sodium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various cations can be used to replace the sodium ion, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various salts of 3-methyl-2-oxopentanoic acid.
Scientific Research Applications
Chemistry: Sodium 3-methyl-2-oxopentanoate is used in organic synthesis as a building block for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is involved in metabolic studies, particularly in the investigation of branched-chain amino acid metabolism. It is also used in studies related to maple syrup urine disease, a metabolic disorder.
Medicine: this compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific metabolic pathways.
Industry: In the industrial sector, the compound is used in the production of flavoring agents and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism by which sodium 3-methyl-2-oxopentanoate exerts its effects involves its role as a precursor in metabolic pathways. It can influence the activity of enzymes involved in branched-chain amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include the alpha-ketoglutarate dehydrogenase complex and other enzymes in the Krebs cycle.
Comparison with Similar Compounds
Sodium 2-oxopentanoate: A closely related compound with a similar structure but lacking the methyl group.
Sodium 3-methyl-2-oxobutanoate: Another branched-chain keto acid sodium salt with a shorter carbon chain.
Uniqueness: Sodium 3-methyl-2-oxopentanoate is unique due to its branched-chain structure, which imparts distinct chemical and biological properties compared to its linear counterparts
Properties
IUPAC Name |
sodium;3-methyl-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDJDLCNOXJGKC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1460-34-0 (Parent) | |
Record name | Sodium 3-methyl-2-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30958348 | |
Record name | 3-Methyl-2-oxopentanoic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; slight fruity aroma | |
Record name | 3-Methyl-2-oxopentanoic acid, sodium salt | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 3-Methyl-2-oxopentanoic acid, sodium salt | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3715-31-9, 66872-74-0 | |
Record name | Sodium 3-methyl-2-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium DL-3-methyl-2-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066872740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-oxopentanoic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-methyl-2-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium DL-3-methyl-2-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-METHYL-2-OXOPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S329HH8M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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